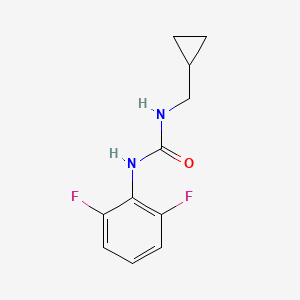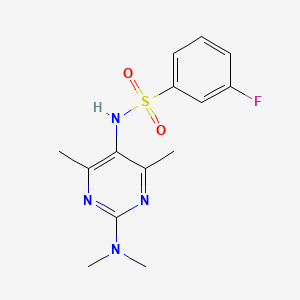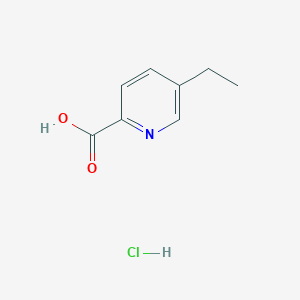
5-Ethylpyridine-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2344685-46-5 . It has a molecular weight of 187.63 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-ethylpicolinic acid hydrochloride . The InChI code is 1S/C8H9NO2.ClH/c1-2-6-3-4-7(8(10)11)9-5-6;/h3-5H,2H2,1H3,(H,10,11);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Synthesis and Medicinal Applications
Anticancer Agents : The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from related pyridine synthons has been explored for their potential anticancer properties. Studies have shown effects on the proliferation and survival rates in models of leukemia and cultured cells, indicating the utility of pyridine derivatives in developing novel anticancer compounds (Temple et al., 1983).
Antibacterial Agents : Research into pyridonecarboxylic acids, which share a structural motif with 5-Ethylpyridine-2-carboxylic acid, has led to the development of derivatives with significant antibacterial activity. This demonstrates the broader potential of pyridine derivatives in addressing microbial resistance (Egawa et al., 1984).
Materials Science and Coordination Chemistry
- Ligand Synthesis : Pyridine derivatives serve as building blocks for the synthesis of ligands, highlighting their importance in the construction of complex molecular architectures. These ligands are key for the development of metal-organic frameworks (MOFs) and coordination compounds with applications ranging from catalysis to materials science (Charbonnière et al., 2001).
Bioconjugation Techniques
- Amide Formation Mechanism : The study of carbodiimide-mediated amide bond formation in aqueous media is essential for bioconjugation in drug development and biomaterials. Understanding the reaction mechanisms involving carboxylic acids and amines is crucial for improving the efficiency and selectivity of bioconjugates (Nakajima & Ikada, 1995).
Safety and Hazards
作用機序
Mode of Action
The presence of the carboxylic acid group could allow for the formation of hydrogen bonds with target proteins, while the pyridine ring could participate in aromatic stacking interactions .
Action Environment
The action, efficacy, and stability of 5-Ethylpyridine-2-carboxylic acid hydrochloride could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or ions, and the temperature . For instance, the ionization state of the carboxylic acid group could change with pH, which could influence the compound’s interaction with its targets.
特性
IUPAC Name |
5-ethylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-7(8(10)11)9-5-6;/h3-5H,2H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSREKSIWDGDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpyridine-2-carboxylic acid hydrochloride | |
CAS RN |
2344685-46-5 |
Source


|
| Record name | 5-ethylpyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B2989319.png)
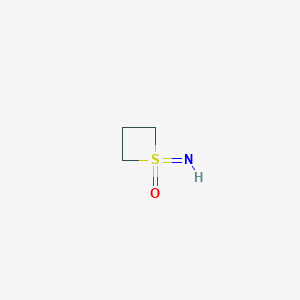
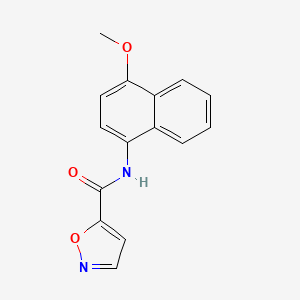
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2989322.png)
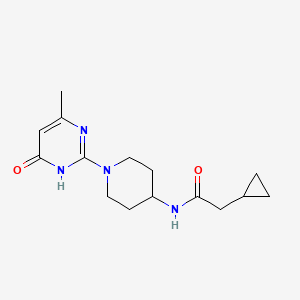
![1-[4-(1-Aminoisoquinolin-5-Yl)phenyl]-3-(5-Tert-Butyl-1,2-Oxazol-3-Yl)urea](/img/structure/B2989328.png)
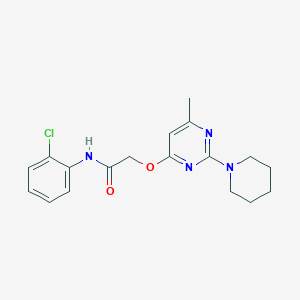
![1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2989333.png)
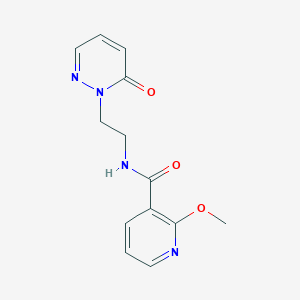
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone](/img/structure/B2989335.png)
![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2989336.png)

